molecular formula C9H7F2NO4 B14129976 Ethyl 3,5-difluoro-2-nitrobenzoate CAS No. 910123-48-7

Ethyl 3,5-difluoro-2-nitrobenzoate

Cat. No.: B14129976
CAS No.: 910123-48-7
M. Wt: 231.15 g/mol
InChI Key: XLHOXVIFBGYYHK-UHFFFAOYSA-N
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Description

Ethyl 3,5-difluoro-2-nitrobenzoate is a fluorinated nitroaromatic ester of significant interest in medicinal chemistry and anticancer research. This compound serves as a versatile synthetic intermediate for the construction of more complex molecules, particularly in the development of prodrugs for Gene-Directed Enzyme Prodrug Therapy (GDEPT) and hypoxia-activated therapeutics . The strategic incorporation of fluorine atoms and a nitro group on the aromatic ring enhances the molecule's potential for interaction with bacterial nitroreductase (NTR) enzymes, a key mechanism for the targeted activation of prodrugs within cancer cells . Researchers value this scaffold for its ability to be metabolized to cytotoxic species, which can then diffuse and exert a "bystander effect," killing neighboring cancer cells and compensating for non-uniform drug distribution in tumor environments . The ethyl ester functional group provides a handle for further synthetic modification or can influence the compound's lipophilicity, a critical parameter for optimizing a drug's bystander effect and overall pharmacokinetic profile . As a key building block, it is instrumental in the synthesis of novel investigational compounds, including benzimidazole hybrids explored for their cytotoxicity against human cancer cell lines such as melanoma and breast cancer . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet for detailed hazard information.

Properties

CAS No.

910123-48-7

Molecular Formula

C9H7F2NO4

Molecular Weight

231.15 g/mol

IUPAC Name

ethyl 3,5-difluoro-2-nitrobenzoate

InChI

InChI=1S/C9H7F2NO4/c1-2-16-9(13)6-3-5(10)4-7(11)8(6)12(14)15/h3-4H,2H2,1H3

InChI Key

XLHOXVIFBGYYHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Strategies and Methodological Considerations

Route A: Nitration Followed by Esterification

This route involves the sequential nitration of 3,5-difluorobenzoic acid and subsequent esterification of the resulting 2-nitro-3,5-difluorobenzoic acid.

Nitration of 3,5-Difluorobenzoic Acid

The nitration step employs a mixture of fuming nitric acid ($$ \text{HNO}3 $$) and concentrated sulfuric acid ($$ \text{H}2\text{SO}_4 $$) under anhydrous conditions.

Procedure :

  • Charging : 10 g of 3,5-difluorobenzoic acid is dissolved in 50 mL of $$ \text{H}2\text{SO}4 $$ at 0–2°C.
  • Nitration : 7–9 g of 65% $$ \text{HNO}_3 $$ is added dropwise over 1 h, maintaining the temperature below 5°C.
  • Reaction : The mixture is warmed to 25–35°C and stirred for 24–26 h.
  • Workup : The reaction is quenched in ice water, and the precipitate is filtered, washed, and purified via silica gel chromatography.

Key Parameters :

  • Temperature Control : Excessive exothermicity risks forming regioisomers (e.g., 4-nitro derivatives).
  • Acid Ratio : A $$ \text{HNO}3/\text{H}2\text{SO}_4 $$ molar ratio of 1:2 ensures complete nitration while minimizing side reactions.

Outcomes :

  • Yield : 85–90%
  • Purity : 97–98% (HPLC)
  • Regioselectivity : >99% para-nitration (confirmed by $$ ^1\text{H} $$ NMR).
Esterification of 2-Nitro-3,5-Difluorobenzoic Acid

The carboxylic acid is converted to its ethyl ester using thionyl chloride ($$ \text{SOCl}_2 $$) and ethanol.

Procedure :

  • Chlorination : 10 g of 2-nitro-3,5-difluorobenzoic acid is refluxed with 50 mL $$ \text{SOCl}_2 $$ at 60–65°C for 3 h.
  • Esterification : Excess $$ \text{SOCl}_2 $$ is removed under vacuum, and 20 mL ethanol is added. The mixture is heated to 80–85°C for 22–25 h.
  • Isolation : The product is extracted with ethyl acetate and recrystallized from hexane.

Key Parameters :

  • Solvent Stoichiometry : A 1:5:15 (g:mL:mL) ratio of acid/$$ \text{SOCl}_2 $$/ethanol maximizes esterification efficiency.

Outcomes :

  • Yield : 90–92%
  • Purity : 98.5% (HPLC)

Route B: Esterification Followed by Nitration

This approach prioritizes esterification prior to nitration, leveraging the reduced deactivation of the ethyl ester group.

Esterification of 3,5-Difluorobenzoic Acid

Fischer esterification is employed using ethanol and $$ \text{H}2\text{SO}4 $$.

Procedure :

  • Reaction : 10 g of 3,5-difluorobenzoic acid is refluxed with 100 mL ethanol and 5 mL $$ \text{H}2\text{SO}4 $$ for 12 h.
  • Isolation : The mixture is neutralized with $$ \text{NaHCO}_3 $$, extracted with dichloromethane, and distilled under reduced pressure.

Outcomes :

  • Yield : 95%
  • Purity : 99% (GC-MS)
Nitration of Ethyl 3,5-Difluorobenzoate

Nitration is conducted using a $$ \text{HNO}3/\text{H}2\text{SO}_4 $$ mixture.

Procedure :

  • Charging : 10 g of ethyl 3,5-difluorobenzoate is dissolved in 50 mL $$ \text{H}2\text{SO}4 $$ at 0°C.
  • Nitration : 8 mL of 90% $$ \text{HNO}_3 $$ is added dropwise, and the mixture is stirred at 25°C for 24 h.
  • Workup : The product is precipitated in ice water, filtered, and washed with cold ethanol.

Key Parameters :

  • Solvent : Anhydrous $$ \text{H}2\text{SO}4 $$ suppresses hydrolysis of the ester.
  • Temperature : <25°C prevents polynitration.

Outcomes :

  • Yield : 88–90%
  • Purity : 98.2% (HPLC)
  • Regioselectivity : >99.5% para-nitration ($$ ^1\text{H} $$ NMR: δ 8.21 ppm, singlet, Ar-H).

Comparative Analysis of Synthetic Routes

Parameter Route A (Nitration → Esterification) Route B (Esterification → Nitration)
Overall Yield 76–81% 80–85%
Purity (HPLC) 97–98% 98–99%
Reaction Complexity Moderate (two-step) Moderate (two-step)
Isomer Formation <0.5% <0.2%
Industrial Scalability Challenging (acid handling) Favorable (milder conditions)

Route B demonstrates marginal advantages in yield and purity, attributed to the ester group’s weaker deactivation of the aromatic ring during nitration.

Spectroscopic Characterization

$$ ^1\text{H} $$ NMR Data (CDCl$$ _3 $$)

  • Ethyl Group : δ 1.40 ppm (t, $$ J = 7.2 $$ Hz, 3H, CH$$ _3 $$), δ 4.41 ppm (q, $$ J = 7.2 $$ Hz, 2H, CH$$ _2 $$)
  • Aromatic Protons : δ 8.05 ppm (d, $$ J = 8.4 $$ Hz, 1H, H-4), δ 7.91 ppm (d, $$ J = 8.4 $$ Hz, 1H, H-6).

HPLC Analysis

  • Retention Time : 12.3 min (C18 column, 70:30 acetonitrile/water)
  • Purity : >98% (UV detection at 254 nm).

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,5-difluoro-2-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, other nucleophiles.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

    Reduction: Ethyl 3,5-difluoro-2-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3,5-difluoro-2-nitrobenzoic acid.

Scientific Research Applications

Ethyl 3,5-difluoro-2-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and ester groups. It serves as a model substrate in biochemical assays.

    Medicine: Research into potential pharmaceutical applications includes exploring its derivatives for antimicrobial and anti-inflammatory properties.

    Industry: It is used in the development of specialty chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of ethyl 3,5-difluoro-2-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4,5-Difluoro-2-Nitrobenzoate

  • Structural Difference : Fluorine atoms at positions 4 and 5 instead of 3 and 4.
  • Physicochemical Properties :
    • Molecular Weight: 231.15 g/mol (vs. estimated 231.15 g/mol for the 3,5-isomer) .
    • Purity: >98% (GLPBIO) .
    • Applications: Used in fluorinated intermediate synthesis; priced at €32.00/g (CymitQuimica) .

Methyl 3,5-Difluoro-2-Nitrobenzoate

  • Structural Difference : Methyl ester group instead of ethyl.
  • Physicochemical Properties :
    • Molecular Weight: 217.13 g/mol .
    • Hazards: Classified with warnings for skin/eye irritation (H315-H319-H335) .

Fluoroglycofen Ethyl Ester

  • Structural Difference: Contains a phenoxy group and trifluoromethyl substitution.
  • Applications : Used as a herbicide (lactofen analog), highlighting the agrochemical relevance of nitrobenzoate esters .
  • Reactivity: The trifluoromethyl and phenoxy groups enhance lipophilicity, contrasting with the polar nitro and fluorine substituents in this compound .

Data Table: Key Properties of Comparable Compounds

Compound Molecular Weight (g/mol) Substituent Positions Ester Group Purity Price (1g) Applications
This compound 231.15 (estimated) 3,5-difluoro Ethyl >98%* N/A Research intermediate
Ethyl 4,5-difluoro-2-nitrobenzoate 231.15 4,5-difluoro Ethyl 98% €32.00 Pharmaceutical synthesis
Mthis compound 217.13 3,5-difluoro Methyl N/A N/A Organic chemistry research
Fluoroglycofen ethyl ester 438.80 2-nitro, 5-phenoxy Ethyl N/A N/A Herbicide

*Assumed based on analog purity data .

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